molecular formula C22H19N3O6S B3576027 N-(3-acetylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

N-(3-acetylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide

Cat. No.: B3576027
M. Wt: 453.5 g/mol
InChI Key: VQNZVAGZLFBPNG-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an acetyl group, a nitrophenyl group, and a sulfonylanilino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Sulfonylation: The reaction of 2-nitroaniline with a sulfonyl chloride to form N-(2-nitrophenyl)sulfonylaniline.

    Coupling Reaction: The final step involves coupling N-(2-nitrophenyl)sulfonylaniline with 3-acetylphenylamine in the presence of a coupling agent to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The acetyl group can be reduced to an alcohol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-acetylphenyl)-2-(N-(2-aminophenyl)sulfonylanilino)acetamide.

Scientific Research Applications

N-(3-acetylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-acetylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. The acetyl and nitrophenyl groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-2-(N-phenylsulfonylanilino)acetamide
  • N-(3-acetylphenyl)-2-(N-(4-nitrophenyl)sulfonylanilino)acetamide
  • N-(3-acetylphenyl)-2-(N-(2-chlorophenyl)sulfonylanilino)acetamide

Uniqueness

N-(3-acetylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-acetylphenyl)-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-16(26)17-8-7-9-18(14-17)23-22(27)15-24(19-10-3-2-4-11-19)32(30,31)21-13-6-5-12-20(21)25(28)29/h2-14H,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNZVAGZLFBPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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